molecular formula C18H17ClN2O3S B3399356 2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1040637-58-8

2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide

Cat. No. B3399356
CAS RN: 1040637-58-8
M. Wt: 376.9 g/mol
InChI Key: JSTSJMHIFURKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide” is a derivative of indole, a class of heterocyclic compounds that exhibit a variety of pharmacological actions . Indole and its derivatives are crucial in medicinal chemistry due to their physiological action, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .


Synthesis Analysis

The synthesis of indole-sulfonamide derivatives, such as “2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide”, involves a variety of techniques . For instance, to create equivalent substituted N 1-acetyl-3-piperazinyl indole derivatives, sodium triacetoxyborohydride, N-alkyl piperazines, and titanium isopropoxide were reacted with the derivatives of substituted N-alkyl acetyl indoxyl .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide” is derived from the indole moiety, which constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .


Chemical Reactions Analysis

Indole-sulfonamide, a key component of “2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide”, is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as our compound, have shown promising antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory diseases.

Anticancer Activity

Indole derivatives have shown anticancer activity, indicating that our compound could potentially be used in cancer treatment .

Anti-HIV Activity

Indole derivatives have demonstrated anti-HIV activity, suggesting potential applications of our compound in HIV treatment .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that our compound could potentially be used in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity, indicating potential applications of our compound in the treatment of microbial infections .

Antitubercular Activity

Indole derivatives have demonstrated antitubercular activity, suggesting potential applications of our compound in the treatment of tuberculosis .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests that our compound could potentially be used in the treatment of diabetes .

Future Directions

The future directions for “2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide” and similar compounds involve further exploration of their diverse biological activities and potential therapeutic applications . The goal is to rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have a high affinity to bind with multiple receptors . This broad-spectrum binding ability makes them useful in developing new therapeutic derivatives.

Mode of Action

Indole derivatives generally prefer electrophilic rather than nucleophilic substitution . This suggests that the compound might interact with its targets through electrophilic substitution, leading to changes in the target’s function.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.

properties

IUPAC Name

2-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-15-3-1-2-4-17(15)25(23,24)20-14-8-7-12-9-10-21(16(12)11-14)18(22)13-5-6-13/h1-4,7-8,11,13,20H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTSJMHIFURKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide
Reactant of Route 3
2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide
Reactant of Route 5
2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.